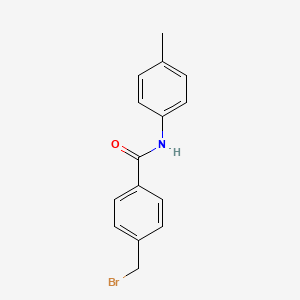

4-(bromomethyl)-N-(4-methylphenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(bromomethyl)-N-(4-methylphenyl)benzamide” is a chemical compound. It is used in the preparation of potential anti-HIV agents. It is also used as a catalyst for rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors .

Synthesis Analysis

The synthesis of “this compound” could involve multiple steps. A typical synthesis might involve nitration, conversion from the nitro group to an amine, and bromination . Another synthetic method involves reacting 2-cyan-4’-bromomethylbiphenyl with methanol, water, and a catalyst .Molecular Structure Analysis

The molecular formula of “this compound” is C15H13BrO . The molecular weight is 289.17 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” could include nitration, conversion from the nitro group to an amine, and bromination . Other reactions could involve the use of 2-cyan-4’-bromomethylbiphenyl, methanol, water, and a catalyst .Physical And Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 405.9±33.0 °C . The density is predicted to be 1.355±0.06 g/cm3 .科学的研究の応用

Antipathogenic Activity

A study explored the synthesis and antipathogenic activity of acylthioureas derived from 4-(bromomethyl)-N-(4-methylphenyl)benzamide analogs. These derivatives exhibited significant anti-microbial activities, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, highlighting their potential as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Methylation of C-H Bonds

Another research focus has been on the methylation of C(sp(2))-H bonds, using benzamides with phenyltrimethylammonium bromide or iodide. This Ni(II)-catalyzed reaction showcases the compound's role in facilitating the methylation process, highlighting its utility in organic synthesis and functional-group compatibility (Uemura, Yamaguchi, & Chatani, 2016).

Antimicrobial Activity

Substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Certain compounds exhibited significant activity against a variety of gram-positive and gram-negative bacteria, as well as fungi, suggesting their potential as antimicrobial agents (Vijaya Laxmi, Ravi, & Nath, 2019).

Electrochemical C-H Bromination

The electrochemical C-H bromination of benzamide derivatives, using NH4Br as a brominating agent, has been developed. This methodology provides an environmentally friendly alternative for the synthesis of aryl bromides, demonstrating the versatility of brominated benzamide derivatives in synthetic chemistry (Yang et al., 2019).

Anticancer Activity

Research on arylcinnamide hybrid derivatives incorporating an α-bromoacryloyl moiety demonstrated potential anticancer activity. These compounds were active against several human cancer cell lines, including multidrug-resistant ones, underscoring the importance of brominated benzamide derivatives in the development of new cancer therapies (Romagnoli et al., 2014).

特性

IUPAC Name |

4-(bromomethyl)-N-(4-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c1-11-2-8-14(9-3-11)17-15(18)13-6-4-12(10-16)5-7-13/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJHSWRCJGZNST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

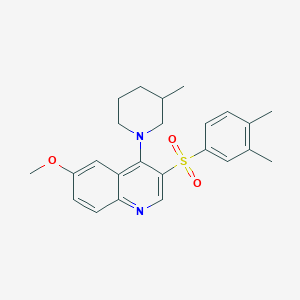

![3,5-dimethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2913293.png)

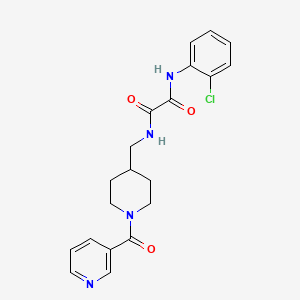

![1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3,4-dihydro-2(1H)-pyridinone](/img/structure/B2913294.png)

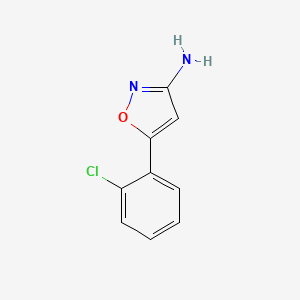

![5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(3-methylbutyl)pentanamide](/img/structure/B2913295.png)

![2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B2913297.png)

![N-(4-ethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2913301.png)

![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2913306.png)

![2,2,7,7-tetramethyl-N-(2-oxo-2-(phenylamino)ethyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2913310.png)